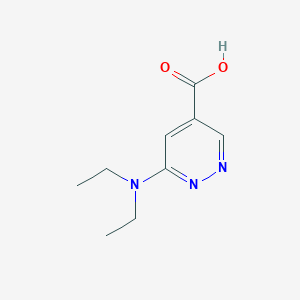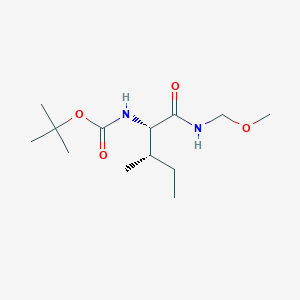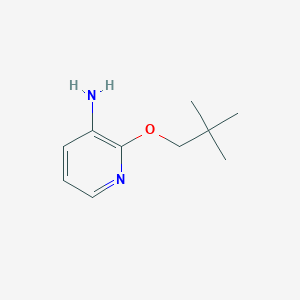![molecular formula C10H11N3O2 B13012312 2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their versatile applications in various fields due to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Sonogashira coupling reactions under microwave irradiation . This method allows for the efficient formation of the triazole ring with high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods are advantageous as they offer better control over reaction conditions, leading to higher yields and purity. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported for the synthesis of similar triazole compounds .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of new compounds.
Substitution: Substitution reactions, especially electrophilic substitution, are common due to the presence of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials, including semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring’s ability to form stable complexes with metals and other molecules plays a crucial role in its biological activity. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions .
Comparación Con Compuestos Similares
Benzotriazole: A parent compound with similar chemical properties but lacking the isopropyl and carboxylic acid groups.
Imidazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.
Uniqueness: 2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable complexes and its versatility in undergoing various chemical reactions make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-propan-2-ylbenzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)13-11-8-4-3-7(10(14)15)5-9(8)12-13/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
IYLNNOTVLDMGCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1N=C2C=CC(=CC2=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)


![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)


![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)



![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)
